molecular formula C9H4F3NO2S B13199731 4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13199731
M. Wt: 247.20 g/mol
InChI Key: JQYITLUDIHRDGD-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains a trifluoromethyl group attached to a thieno[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the thieno[2,3-b]pyridine ring system. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H4F3NO2S

Molecular Weight

247.20 g/mol

IUPAC Name

4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)5-1-2-13-7-4(5)3-6(16-7)8(14)15/h1-3H,(H,14,15)

InChI Key

JQYITLUDIHRDGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)C=C(S2)C(=O)O

Origin of Product

United States

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